Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Determination
The systematic name Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate follows IUPAC conventions for spiro compounds. The parent structure, 1-oxaspiro[2.3]hexane, denotes a spiro system comprising a 3-membered oxirane ring (oxygen and two carbons) fused to a 4-membered carbocyclic ring via a shared spiro carbon atom. The numbering begins at the oxygen atom in the oxirane ring, with the spiro junction designated as position 1. Substituents include:
- A methyl group at position 2 on the oxirane ring.
- A methyl group at position 4 on the carbocyclic ring.
- A carboxylate ester (-COOCH₃) at position 2, sharing the same carbon as the methyl group on the oxirane.
The molecular formula, C₉H₁₄O₃ , is derived from atom counting: 9 carbons (including two methyl groups and the ester), 14 hydrogens, and 3 oxygens (one from the oxirane, two from the ester). The molecular weight is 170.21 g/mol , consistent with high-resolution mass spectrometry data.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound |
Spirocyclic Framework Geometry and Ring Strain Analysis
The spiro[2.3]hexane core imposes significant geometric constraints. The oxirane ring (3-membered) exhibits bond angles of ~60°, far from the ideal tetrahedral geometry, while the 4-membered carbocycle adopts a puckered conformation to alleviate angle strain. This results in combined ring strain energy approximating 25–30 kcal/mol , comparable to bicyclic systems like norbornane. Key geometric features include:
- Spiro carbon hybridization : The shared carbon (C1) adopts sp³ hybridization, with bond angles distorted to ~90° between the two rings.
- Torsional strain : In the carbocyclic ring, eclipsing interactions between adjacent hydrogens contribute ~5 kcal/mol of strain.
Comparative analysis with spiro[2.3]hexane (C₆H₁₀, MW 82.14 g/mol) highlights the strain-modifying effects of the oxirane ring and ester group. The oxygen in the oxirane increases electronegativity at the spiro center, polarizing adjacent bonds and slightly reducing strain compared to purely hydrocarbon analogs.
Stereochemical Configuration at Spiro Junction and Chiral Centers
The spiro carbon (C1) is a quaternary center bonded to:
- The oxirane oxygen.
- The carbocyclic ring.
- The ester-bearing methyl group.
- A hydrogen atom.
Despite this asymmetry, the molecule lacks chiral centers due to the plane of symmetry bisecting the oxirane and carbocyclic rings. However, substituent arrangement introduces conformational isomerism :
- The methyl group at C4 on the carbocyclic ring adopts an axial or equatorial position, influencing ring puckering.
- The ester group’s orientation relative to the spiro junction may create distinct rotamers, though these are not resolvable at standard temperatures.
In contrast, analogs like Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate exhibit chirality when substituents break symmetry, underscoring the sensitivity of stereochemistry to substitution patterns.
Comparative Analysis with Related Oxaspirohexane Derivatives
The structural and electronic effects of substituents are evident when comparing this compound to derivatives:
Key trends:
- Oxygen incorporation lowers strain by ~3 kcal/mol versus pure hydrocarbons.
- Ester groups increase polarity, raising boiling points by ~50°C compared to nonpolar analogs.
- Methyl positioning (C4 vs. C5) alters ring puckering modes, affecting thermal stability.
This compound’s blend of moderate strain and functionalizability positions it as a versatile intermediate in synthetic chemistry, though further studies are needed to explore its full reactivity profile.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-9(6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
MGVHIUZGMAFMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to this compound involves the isomerization of epoxy derivatives, particularly the transformation of suitably substituted methylenecyclobutane derivatives into the spirocyclic oxirane framework. This method leverages the ring strain and reactivity of epoxides to construct the spirocyclic architecture efficiently.
A typical synthetic route includes:
- Preparation of a methylenecyclobutane precursor bearing methyl and carboxylate substituents.
- Epoxidation of the methylene group to form an oxirane ring.
- Controlled isomerization or rearrangement under Lewis acid catalysis or base-mediated conditions to yield the oxaspiro compound.
Detailed Synthetic Route Example
One documented laboratory synthesis involves the following steps:
Starting Material Preparation : Synthesis of methyl 3-methylenecyclobutane-1-carboxylate or related nitrile derivatives as precursors.
Epoxidation : Treatment with peracids such as meta-chloroperbenzoic acid (m-CPBA) to convert the exocyclic double bond into an epoxide, forming an oxaspiro intermediate.
Isomerization : Use of lithium diisopropylamide (LDA) or other strong bases in aprotic solvents to induce ring closure and rearrangement, facilitating the formation of the spirocyclic oxirane ring system.
Purification : Isolation and purification by chromatographic techniques to obtain the target this compound with high purity.
Alternative Synthetic Approaches
Cyclopropyl Ylide Addition to Carbonyls : The addition of cyclopropyl sulfoxonium ylides to ketones followed by rearrangement can generate oxaspiro structures, although this method is more commonly applied to oxaspiro[2.2]pentanes.
Lewis Acid-Catalyzed Rearrangements : Epoxide ring opening and rearrangement catalyzed by Lewis acids such as lithium iodide or lithium perchlorate can direct the formation of cyclopentanone intermediates or the desired spirocyclic esters.
Base-Induced Eliminations : Controlled base treatment can lead to elimination reactions that open the epoxide ring selectively, enabling access to vinyl cyclopropane intermediates, which can be further transformed into spirocyclic systems.
Reaction Conditions and Optimization
The synthesis requires careful control of reaction parameters:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Epoxidation reagent | Meta-chloroperbenzoic acid (m-CPBA) | Mild oxidant, selective for double bonds |
| Base for isomerization | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base |
| Solvent | Aprotic solvents (e.g., tetrahydrofuran) | Stabilizes reactive intermediates |
| Temperature | Low to ambient temperature | Controls reaction rate and selectivity |
| Purification | Chromatography (silica gel) | Ensures high product purity |
Optimization studies indicate that the choice of base and solvent critically affects the yield and stereochemical outcome of the spirocyclic product. For instance, the use of LDA in THF at low temperatures favors the formation of the desired spirocyclic ester with minimal side reactions.
Mechanistic Insights
The formation of this compound proceeds via nucleophilic attack on the epoxide ring, followed by ring closure to form the spirocyclic system. The ring strain in the epoxide facilitates rearrangement and ring expansion processes.
Lewis acid catalysis stabilizes carbocation intermediates, promoting selective ring opening and rearrangement pathways. The stereochemistry of the product is influenced by the approach of nucleophiles and the steric environment around the reactive centers.
Comparative Analysis with Related Compounds
| Feature | This compound | Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
|---|---|---|
| Position of methyl substituents | 2,4 | 2,5 |
| Synthetic precursor | Methylenecyclobutane derivatives with substitution at C4 | Similar, but substitution at C5 |
| Reaction conditions | LDA in aprotic solvent, epoxidation with m-CPBA | Similar epoxidation and isomerization methods |
| Ring strain effects | Influences regioselectivity and rearrangement pathways | Comparable but may differ in stereochemical outcomes |
Summary of Research Discoveries
The isomerization of epoxy derivatives is the cornerstone of synthesizing this compound, leveraging the inherent ring strain and reactivity of small spirocyclic rings.
Lewis acid and base-mediated conditions have been optimized to control the formation and rearrangement of the spirocyclic ring system.
The synthesis benefits from high-purity starting materials and careful control of reaction parameters to maximize yield and stereoselectivity.
Comparative studies with related oxaspiro compounds reveal subtle differences in reactivity and synthetic routes depending on the position of substituents on the cyclobutane ring.
The compound's unique structure makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: Conversion to 3-hydroxymethylbicyclobutane derivatives.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives.
N-bromosuccinimide: Employed in bromohydroxylation reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Scientific Research Applications
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The compound undergoes isomerization to form 3-hydroxymethylbicyclobutane derivatives, which can then participate in further chemical reactions . The specific pathways and molecular targets involved in these reactions are still under investigation.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogues
Note: The molecular formula and weight for the target compound are inferred based on structural analogs due to absence of direct data in evidence.
Key Research Findings and Implications
Steric Effects: The 2,4-dimethyl substitution in the target compound likely imposes significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to mono-methyl analogs .
Ring Strain : The [2.3]hexane spiro system introduces moderate ring strain, which may favor ring-opening polymerization or cycloaddition reactions under specific conditions .
Biological Relevance : Hydroxyl-containing analogs (e.g., CID 131438670) demonstrate enhanced solubility, suggesting that derivatization of the target compound with polar groups could optimize bioavailability .
Notes
Data Limitations : Direct spectroscopic or synthetic data for the target compound are unavailable in the provided evidence; comparisons rely on structurally related compounds.
Discontinued Products : Some analogs (e.g., Ref: 10-F701260 in ) are listed as discontinued, highlighting challenges in sourcing spirocyclic esters for research .
Structural Sensitivity: Minor changes in substituent position or ring size significantly alter physical and chemical properties, necessitating precise synthesis and characterization .
Biological Activity
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1862387-71-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1862387-71-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spiro compound : This can be achieved through cyclization reactions involving appropriate precursors.
- Carboxylation : The introduction of the carboxylate group is often performed using carbon dioxide in the presence of a catalyst.
Pharmacological Effects
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence to support its potential role in reducing inflammation in cellular models.
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. Specific mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Disruption of bacterial cell wall synthesis.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations ranging from 50 to 200 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli >200 - Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
